O,S-Diethyl ethylphosphonothioate

Acute Toxicity Organophosphate Rat LD50

O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8) is an organophosphorus compound characterized by a chiral phosphorus center and a P–S linkage. It is known to be a potent inhibitor of acetylcholinesterase (AChE) and has been studied for its acute toxicity, delayed toxicity in rats, and enantioselective biological activity.

Molecular Formula C6H15O2PS
Molecular Weight 182.22 g/mol
CAS No. 7348-85-8
Cat. No. B12800505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,S-Diethyl ethylphosphonothioate
CAS7348-85-8
Molecular FormulaC6H15O2PS
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC)SCC
InChIInChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3
InChIKeyROHZJRLOFLALPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8) Compound Profile for Scientific Procurement and Research Use


O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8) is an organophosphorus compound characterized by a chiral phosphorus center and a P–S linkage [1]. It is known to be a potent inhibitor of acetylcholinesterase (AChE) [2] and has been studied for its acute toxicity, delayed toxicity in rats, and enantioselective biological activity [3]. The compound is utilized in research as a model for organophosphate neurotoxins and as a chemical intermediate in the development of pesticides [4].

Why O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8) Cannot Be Replaced by In‑Class Organophosphorus Compounds


The organophosphorus chemical class encompasses a wide range of structures with significant variations in toxicity, stability, and biological activity. O,S-Diethyl ethylphosphonothioate differs fundamentally from its O,O‑dialkyl isomers and methyl‑substituted analogs in terms of both acute toxicity (LD50) and the unique, delayed toxic syndrome it induces in rodent models [1]. Furthermore, the compound's chiral nature imparts distinct biological properties to its enantiomers, which is not uniformly observed across all in‑class compounds [2]. Simple substitution with a structurally related compound, such as O,S-diethyl methylphosphonothioate or O,O‑diethyl ethylphosphonothioate, would therefore introduce uncontrolled variables in toxicological profiles, stereochemical interactions, and environmental fate, making such a substitution invalid for any application requiring precise and reproducible biological outcomes.

Quantitative Differentiation Evidence for O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8)


Acute Oral Toxicity in Rats: O,S-Diethyl ethylphosphonothioate vs. O,S-Dimethyl Methylphosphonothioate

The acute oral toxicity of O,S-diethyl ethylphosphonothioate (8 mg/kg) is lower than that of O,S-dimethyl methylphosphonothioate (3 mg/kg) in rats, indicating a distinct safety profile within the O,S-dialkyl phosphonothioate series [1].

Acute Toxicity Organophosphate Rat LD50

Delayed Toxicity in Rats: O,S-Diethyl ethylphosphonothioate vs. O,O,S-Trimethyl Phosphorothioate

Among a series of phosphonothioates and phosphorothioates, O,S-diethyl ethylphosphonothioate was one of only two compounds that induced delayed toxicity in rats, with a delayed LD50 of 7 mg/kg [1]. The comparator O,O,S-trimethyl phosphorothioate exhibited a delayed LD50 of 15-20 mg/kg [1].

Delayed Toxicity Organophosphate Rat LD50

Enantioselective Toxicity and Anticholinesterase Activity

The Sₚ (−) enantiomer of O,S-diethyl ethylphosphonothioate is more acutely toxic and a more potent anticholinesterase than the Rₚ (+) enantiomer [1]. This stereospecificity is a critical differentiator from achiral or differently configured organophosphorus compounds.

Chiral Organophosphate Enantioselective Toxicity Acetylcholinesterase Inhibition

Hydrolytic Stability and Degradation Pathway

O,S-Diethyl ethylphosphonothioate, as a structural analog of O,S-diethylphenyl phosphonothioate, undergoes selective P–S bond scission under mild aqueous conditions (pH 7.5, room temperature) in the presence of molybdate, yielding non-toxic phosphonate products [1]. This specific degradation pathway is distinct from the P–O bond cleavage observed in O,O‑dialkyl phosphates.

Hydrolysis Catalytic Degradation Organophosphate

Target Application Scenarios for O,S-Diethyl ethylphosphonothioate (CAS 7348-85-8) Based on Differentiating Evidence


Mechanistic Toxicology Studies of Delayed Organophosphate Toxicity

This compound is uniquely suited as a positive control or probe molecule in studies investigating the mechanism of delayed organophosphate toxicity. Its well‑characterized delayed LD50 of 7 mg/kg in rats [1] and the associated weight loss provide a reproducible phenotype for studying non‑cholinergic toxic effects, a property absent in the majority of related phosphonothioates.

Stereochemical Studies of Organophosphate-AChE Interactions

The availability of resolved Sₚ (−) and Rₚ (+) enantiomers [1] makes this compound an essential tool for investigating stereoselective inhibition of acetylcholinesterase. This is particularly relevant for understanding the molecular basis of differential toxicity between enantiomers and for the development of stereochemically pure organophosphate pesticides or therapeutics.

Environmental Fate and Degradation Research

As a model compound for studying the hydrolytic degradation of phosphonothioate neurotoxins, O,S-diethyl ethylphosphonothioate can be used to evaluate catalytic degradation methods under mild conditions [2]. Its selective P–S bond scission serves as a benchmark for assessing decontamination strategies and environmental persistence.

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